molecular formula C14H19NO4S B2379306 3-acetyl-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide CAS No. 1234854-02-4

3-acetyl-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide

Cat. No. B2379306
CAS RN: 1234854-02-4
M. Wt: 297.37
InChI Key: LQJSNWSSPIRUGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “3-acetyl-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide” contains a total of 43 bonds, including 22 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), 1 hydroxyl group, 1 tertiary alcohol, and 1 sulfonamide .

Scientific Research Applications

Chemical Reactivity and Synthesis

Sulfonamide derivatives have been extensively studied for their reactivity and potential in synthesis. For instance, the rearrangement of sulfonamide derivatives under alkaline conditions can lead to the formation of various compounds, suggesting their utility in synthetic organic chemistry and the development of new materials (R. Dohmori, 1964). Such reactivity could be explored for the synthesis of novel compounds with specific desired properties.

Pharmacological Potential

Benzenesulfonamide derivatives have shown significant pharmacological potential. For example, certain sulfonamide compounds have been identified as potent inhibitors of carbonic anhydrases, enzymes implicated in various physiological and pathological processes (H. Gul et al., 2016). This highlights the potential of such compounds in the development of therapeutic agents targeting diseases associated with aberrant enzyme activity.

Molecular Interactions and Binding Studies

N-substituted benzenesulfonamides have been studied for their binding interactions with human carbonic anhydrase isoforms, offering insights into their mechanism of inhibition and potential therapeutic applications (A. Di Fiore et al., 2011). Such studies are crucial for the rational design of drugs with enhanced efficacy and selectivity.

Environmental and Industrial Applications

The synthesis and characterization of benzenesulfonamide compounds also hold relevance for environmental and industrial applications. For instance, the determination and modeling of the solubility of benzenesulfonamide in various solvents (Yajun Li et al., 2019) can inform processes such as separation, purification, and chemical reaction optimization in industrial settings.

properties

IUPAC Name

3-acetyl-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-11(16)12-5-4-6-13(9-12)20(18,19)15-10-14(17)7-2-3-8-14/h4-6,9,15,17H,2-3,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJSNWSSPIRUGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2(CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetyl-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.